molecular formula C14H19NO B7847167 1-(4-Methylphenethyl)piperidin-4-one

1-(4-Methylphenethyl)piperidin-4-one

Cat. No.: B7847167
M. Wt: 217.31 g/mol
InChI Key: HARWIJRUNJZKIJ-UHFFFAOYSA-N
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Description

1-(4-Methylphenethyl)piperidin-4-one is an organic compound with significant applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a piperidin-4-one ring and a 4-methylphenethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methylphenethyl)piperidin-4-one can be synthesized through several synthetic routes. One common method involves the reaction of 4-methylphenylacetic acid with piperidin-4-one under acidic conditions. The reaction typically requires a strong acid catalyst, such as sulfuric acid, and heating to promote the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylphenethyl)piperidin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form various derivatives, including carboxylic acids and ketones.

  • Reduction: Reduction reactions typically yield alcohols or amines.

  • Substitution: Substitution reactions can lead to the formation of different alkylated or acylated derivatives.

Scientific Research Applications

1-(4-Methylphenethyl)piperidin-4-one has diverse applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Industry: The compound is utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(4-Methylphenethyl)piperidin-4-one exerts its effects depends on its specific application. In medicinal contexts, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely, but they often include modulation of signaling cascades and metabolic processes.

Comparison with Similar Compounds

  • N-Methyl-4-piperidone

  • 4-Piperidinone

  • Piperidine

  • 2-Piperidinone

Properties

IUPAC Name

1-[2-(4-methylphenyl)ethyl]piperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-12-2-4-13(5-3-12)6-9-15-10-7-14(16)8-11-15/h2-5H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HARWIJRUNJZKIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCN2CCC(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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